2-(2,6-dimethylphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both phenoxy and hydrazide functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: 2,6-dimethylphenol is reacted with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid.
Hydrazide Formation: The intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
- Propanoic acid, 2-(2,6-dimethylphenoxy)-, ethyl ester
Uniqueness
Compared to similar compounds, 2-(2,6-dimethylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O5 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N2O5/c1-13-7-6-8-14(2)19(13)27-12-18(23)22-21-11-15-9-16(24-3)20(26-5)17(10-15)25-4/h6-11H,12H2,1-5H3,(H,22,23)/b21-11+ |
InChI Key |
JAZSDYZMNGMLRQ-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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